Tetra-n-butylammonium di-tert-butylphosphate
Overview
Description
Tetra-n-butylammonium di-tert-butylphosphate is a chemical compound with the molecular formula C24H54NO4P and a molecular weight of 451.67 g/mol . It is a quaternary ammonium salt that is commonly used in various chemical reactions and industrial applications due to its unique properties.
Scientific Research Applications
Tetra-n-butylammonium di-tert-butylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tetra-n-butylammonium di-tert-butylphosphate are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or ions in the environment.
Biochemical Analysis
Biochemical Properties
Tetra-n-butylammonium di-tert-butylphosphate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. The compound’s quaternary ammonium structure allows it to form ionic interactions with negatively charged biomolecules, enhancing the solubility and reactivity of these molecules in organic solvents .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins involved in these processes, leading to changes in cellular function. For example, it may inhibit or activate certain signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells and tissues. Understanding these interactions is essential for elucidating the compound’s impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-n-butylammonium di-tert-butylphosphate can be synthesized through the reaction of tetra-n-butylammonium hydroxide with di-tert-butylphosphoric acid. The reaction typically occurs in an inert atmosphere at room temperature . The product is then purified to achieve a high level of purity, usually around 95% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is often produced in solid form and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Tetra-n-butylammonium di-tert-butylphosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the di-tert-butylphosphate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetra-n-butylammonium halides .
Comparison with Similar Compounds
Similar Compounds
Tetra-n-butylammonium bromide: A quaternary ammonium salt commonly used as a phase transfer catalyst.
Tetra-n-butylammonium fluoride: Another quaternary ammonium salt used in deprotection reactions.
Tetra-n-butylammonium chloride: Used in various organic synthesis reactions as a phase transfer catalyst.
Uniqueness
Tetra-n-butylammonium di-tert-butylphosphate is unique due to its specific combination of the tetra-n-butylammonium cation and the di-tert-butylphosphate anion. This combination provides distinct properties that make it suitable for specialized applications in chemistry and industry .
Properties
IUPAC Name |
ditert-butyl phosphate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624979 | |
Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68695-48-7 | |
Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetra-n-butylammonium di-tert-butylphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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